REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH:9]=O)=[CH:7][CH:8]=1.[C:11]([OH:23])(=[O:22])[CH2:12][NH:13][C:14]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=O.C([O-])(=O)C.[Na+]>C(OC(=O)C)(=O)C>[C:16]1([C:14]2[O:23][C:11](=[O:22])[C:12](=[CH:9][C:6]3[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=3)[N:13]=2)[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1 |f:2.3|
|
Name
|
|
Quantity
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20 mL
|
Type
|
reactant
|
Smiles
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COC=1C=CC(=CC1)C=O
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Name
|
|
Quantity
|
33.7 g
|
Type
|
reactant
|
Smiles
|
C(CNC(=O)C1=CC=CC=C1)(=O)O
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Name
|
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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heated on a water bath for 30 minutes
|
Duration
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30 min
|
Type
|
WASH
|
Details
|
The precipitated crystals were washed with hot water
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
They were then recrystallized from benzene
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1OC(C(N1)=CC1=CC=C(C=C1)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 g | |
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |